![molecular formula C19H22N4O B12478493 1-{[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol](/img/structure/B12478493.png)
1-{[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]amino}-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL is a complex organic compound that features a triazole ring, a benzyl group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL typically involves multi-step organic reactions One common method includes the formation of the triazole ring through a click reaction between an azide and an alkyneThe final step involves the addition of the amino-propanol moiety under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-{[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring into a more saturated form.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can introduce various functional groups onto the benzyl or phenyl rings .
Applications De Recherche Scientifique
1-{[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-{[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, affecting their function. The benzyl and phenyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes. This compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1-Benzyl-1H-1,2,3-triazole: Shares the triazole ring but lacks the amino-propanol moiety.
2-Phenyl-1H-1,2,3-triazole: Similar triazole structure with a phenyl group.
Benzyl alcohol: Contains the benzyl group but lacks the triazole ring.
Uniqueness: 1-{[(2-BENZYL-5-PHENYL-1,2,3-TRIAZOL-4-YL)METHYL]AMINO}PROPAN-2-OL is unique due to its combination of a triazole ring, benzyl, and phenyl groups, along with an amino-propanol moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propriétés
Formule moléculaire |
C19H22N4O |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-[(2-benzyl-5-phenyltriazol-4-yl)methylamino]propan-2-ol |
InChI |
InChI=1S/C19H22N4O/c1-15(24)12-20-13-18-19(17-10-6-3-7-11-17)22-23(21-18)14-16-8-4-2-5-9-16/h2-11,15,20,24H,12-14H2,1H3 |
Clé InChI |
MVAZMUMRGQJYEE-UHFFFAOYSA-N |
SMILES canonique |
CC(CNCC1=NN(N=C1C2=CC=CC=C2)CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2,2-diphenylpropanamide](/img/structure/B12478423.png)
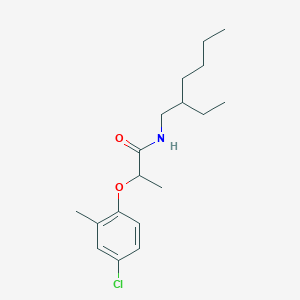
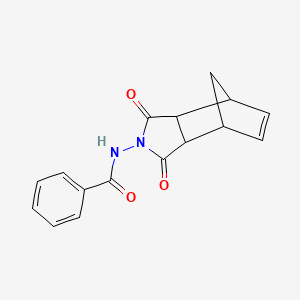
![2-methylbutyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12478437.png)
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B12478441.png)
![N-(4-iodo-2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12478444.png)
![6-{4-[(3-methylbenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12478446.png)
![2-[methyl(methylsulfonyl)amino]-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B12478460.png)
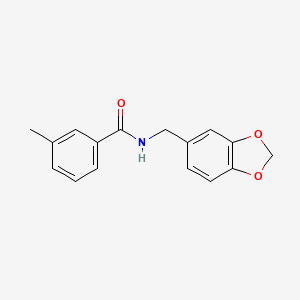
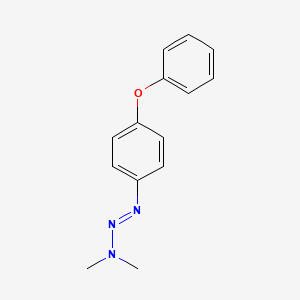
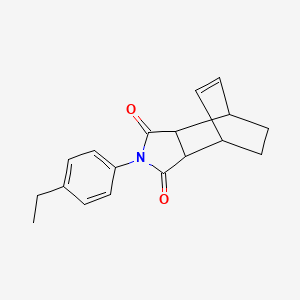
amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12478470.png)
![N-[4-(propan-2-yl)benzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12478471.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12478473.png)
